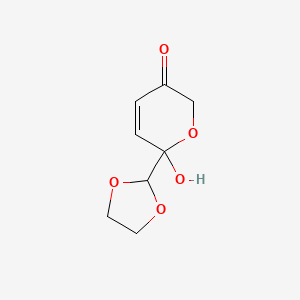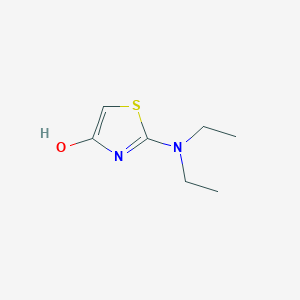
2-(Diethylamino)-1,3-thiazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-1,3-thiazol-4-ol is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1,3-thiazol-4-ol typically involves the reaction of diethylamine with a thiazole precursor. One common method is the cyclization of a suitable precursor, such as 2-bromoacetophenone, with diethylamine in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-1,3-thiazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted thiazole derivatives.
Scientific Research Applications
2-(Diethylamino)-1,3-thiazol-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-1,3-thiazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: A tertiary alkanolamine with similar chemical properties.
2-(Diethylamino)ethanethiol: A compound with a similar structure but containing a thiol group.
Uniqueness
2-(Diethylamino)-1,3-thiazol-4-ol is unique due to its thiazole ring structure, which imparts specific chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
175542-92-4 |
|---|---|
Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-(diethylamino)-1,3-thiazol-4-ol |
InChI |
InChI=1S/C7H12N2OS/c1-3-9(4-2)7-8-6(10)5-11-7/h5,10H,3-4H2,1-2H3 |
InChI Key |
XZECBEYYQKVWHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=CS1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 3H-spiro[thiirane-2,9'-xanthene]-3,3-dicarboxylate](/img/structure/B15163838.png)
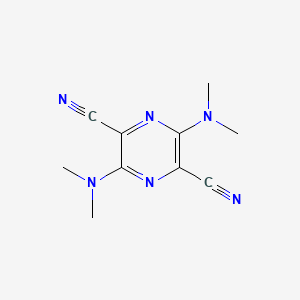
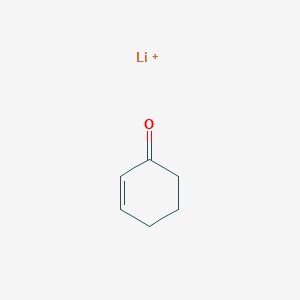
![2-[(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methylidene]cyclohexan-1-one](/img/structure/B15163863.png)
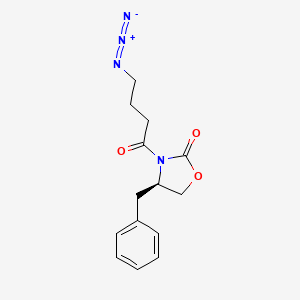
![5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene](/img/structure/B15163873.png)
![2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B15163883.png)
methanone](/img/structure/B15163889.png)
![({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene](/img/structure/B15163891.png)
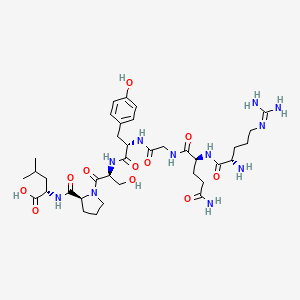
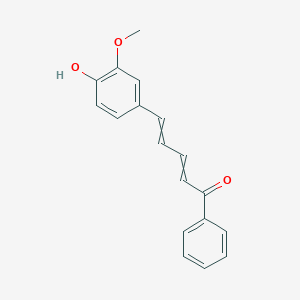
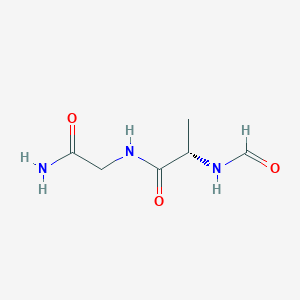
![4,4'-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole)](/img/structure/B15163909.png)
